Atomic-Resolution Binding Mode Confirmed by Co-Crystallography: (S)-Enantiomer vs. Theoretical Racemate
In a published fragment screen, (S)-N-methylpyrrolidine-3-carboxamide (free base, PDB Ligand ID: M6W) was co-crystallized with the human YTHDC1 YTH domain and its binding mode was resolved at 1.36 Å resolution (PDB 6T0X). The structure reveals that the (S)-enantiomer orients its carboxamide oxygen to accept a hydrogen bond from the backbone carbonyl of Ser378. The (R)-enantiomer or a racemic mixture would not satisfy this precise geometry, providing a structural basis for enantiomeric discrimination [1].
| Evidence Dimension | Stereospecific hydrogen-bonding geometry and van der Waals complementarity |
|---|---|
| Target Compound Data | PDB 6T0X at 1.36 Å: (S)-enantiomer forms H-bond to Ser378 backbone carbonyl; fits tryptophan cage |
| Comparator Or Baseline | Theoretical (R)-enantiomer: would misorient carboxamide, disrupting H-bond geometry and steric fit |
| Quantified Difference | Qualitative: Enantiomeric switch predicted to abrogate binding; no measurable Kd for (R)-isomer reported in this study |
| Conditions | X-ray diffraction; YTHDC1 YTH domain; Fragment 22 (ACA_DC1_001); Resolution 1.36 Å |
Why This Matters
This validates that procurement of the pure (S)-enantiomer is mandatory for YTHDC1-based assays; the racemate or wrong enantiomer would yield false negatives.
- [1] Bedi, R.K., Huang, D., Wiedmer, L., Li, Y., Dolbois, A., Wojdyla, J.A., Sharpe, M.E., Caflisch, A., Sledz, P. (2020). Selectively Disrupting m6A-Dependent Protein-RNA Interactions with Fragments. ACS Chem. Biol., 15, 618-625. PDB ID: 6T0X. DOI: 10.1021/acschembio.9b00894. View Source
